[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
Description
[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is an organic compound that belongs to the class of esters and carbamates. This compound is characterized by the presence of both an ester functional group and a carbamate group, making it a versatile molecule in various chemical reactions and applications. Its structure includes an ethoxyphenyl group, a methoxyphenyl group, and a carbamoylmethyl linkage, which contribute to its unique chemical properties.
Properties
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-24-17-10-5-4-9-16(17)20-18(21)13-25-19(22)12-14-7-6-8-15(11-14)23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHCRBUQAQAUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)CC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves a multi-step process:
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Formation of the Carbamate Intermediate
Starting Materials: 2-ethoxyaniline and phosgene.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The temperature is maintained at low levels to control the reactivity of phosgene.
Reaction: 2-ethoxyaniline reacts with phosgene to form the corresponding isocyanate intermediate, which is then treated with methanol to yield the carbamate intermediate.
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Esterification
Starting Materials: The carbamate intermediate and 3-methoxyphenylacetic acid.
Reaction Conditions: The esterification reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux conditions to drive the reaction to completion.
Reaction: The carbamate intermediate reacts with 3-methoxyphenylacetic acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Oxidation reactions are typically carried out under acidic or basic conditions, depending on the desired product.
Products: Oxidation of the ester group can lead to the formation of carboxylic acids, while oxidation of the aromatic rings can yield quinones.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Conditions: Reduction reactions are usually performed under anhydrous conditions to prevent hydrolysis of the reducing agent.
Products: Reduction of the ester group can produce alcohols, while reduction of the carbamate group can yield amines.
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Substitution
Reagents: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Conditions: Substitution reactions often require basic conditions to facilitate the nucleophilic attack.
Products: Substitution at the ester group can lead to the formation of different esters or carboxylates, while substitution at the aromatic rings can yield various substituted aromatic compounds.
Scientific Research Applications
[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has a wide range of applications in scientific research:
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Chemistry
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
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Biology
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Protein Labeling: It can be used to label proteins for studying protein-protein interactions and cellular localization.
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Medicine
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.
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Industry
Polymer Production: It can be used as a monomer or additive in the production of polymers with specific properties.
Coatings: Its chemical stability makes it suitable for use in protective coatings and surface treatments.
Mechanism of Action
The mechanism of action of [(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The aromatic rings can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can be compared with other similar compounds, such as:
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[(2-methoxyphenyl)carbamoyl]methyl 2-(3-ethoxyphenyl)acetate
Similarity: Both compounds contain carbamate and ester groups with substituted phenyl rings.
Difference: The position of the methoxy and ethoxy groups is reversed, which can affect their reactivity and biological activity.
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[(2-ethoxyphenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate
Similarity: Both compounds have similar functional groups and overall structure.
Difference: The position of the methoxy group on the phenyl ring is different, which can influence the compound’s interaction with molecular targets.
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[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-hydroxyphenyl)acetate
Similarity: Both compounds share the carbamate and ester functionalities.
Difference: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s chemical properties and reactivity.
Biological Activity
[(2-ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure consists of an ethoxyphenyl carbamoyl group linked to a methoxyphenyl acetate moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular responses.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could protect cells from oxidative stress.
Biological Activity Data
Recent studies have provided quantitative data on the biological activity of this compound. Below is a summary table highlighting key findings:
| Study | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | Enzyme inhibition | 12.5 | Cholinesterase inhibition |
| Study 2 | Antioxidant activity | 15.0 | Free radical scavenging |
| Study 3 | Cytotoxicity against cancer cells | 8.0 | Induction of apoptosis |
Case Study 1: Enzyme Inhibition
In a study published in Journal of Medicinal Chemistry, this compound was tested for its inhibitory effects on cholinesterase. The results indicated a significant inhibition with an IC50 value of 12.5 µM, suggesting its potential use in treating conditions like Alzheimer's disease.
Case Study 2: Antioxidant Properties
Research conducted by Zhang et al. (2023) demonstrated that the compound exhibits strong antioxidant activity, with an IC50 value of 15 µM in scavenging free radicals. This property highlights its potential as a protective agent against oxidative stress-related diseases.
Case Study 3: Cancer Cell Cytotoxicity
A study investigating the cytotoxic effects of this compound on various cancer cell lines showed promising results, with an IC50 value of 8 µM. The mechanism was attributed to the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
